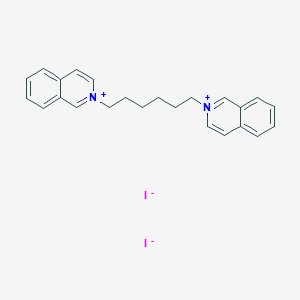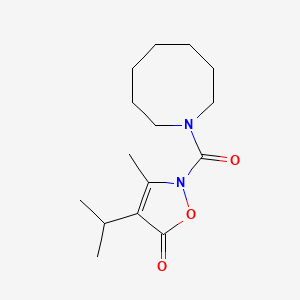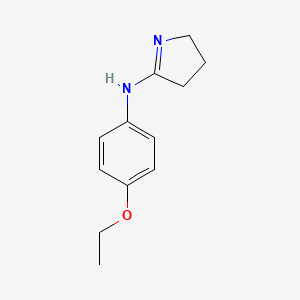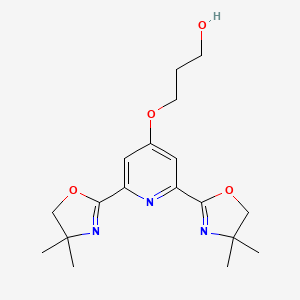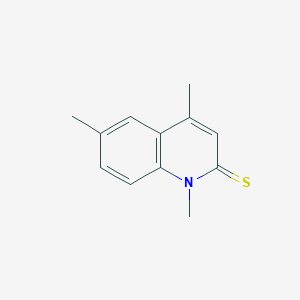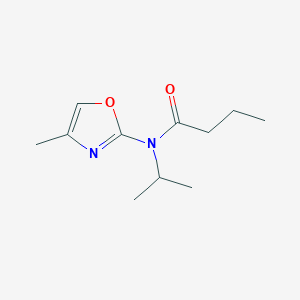![molecular formula C15H22O2 B12883703 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one CAS No. 89225-10-5](/img/structure/B12883703.png)
2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one is a chemical compound known for its unique structure, which includes a cyclohexanone ring substituted with a 5-propylfuran-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with a suitable furan derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where cyclohexanone is reacted with 5-propylfuran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反応の分析
Types of Reactions
2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one
- 2-[1-(5-Propan-2-ylfuran-2-yl)ethyl]cyclohexan-1-one
Uniqueness
2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both a cyclohexanone ring and a furan ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
89225-10-5 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
2-[1-(5-propylfuran-2-yl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-3-6-12-9-10-15(17-12)11(2)13-7-4-5-8-14(13)16/h9-11,13H,3-8H2,1-2H3 |
InChIキー |
KIYRWJVQEQEDTD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(O1)C(C)C2CCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


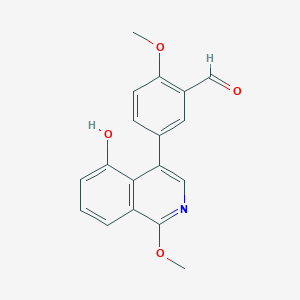
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)

![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

